molecular formula C9H9Br2NO3 B556670 3,5-Dibromo-D-tyrosine CAS No. 50299-42-8

3,5-Dibromo-D-tyrosine

Cat. No. B556670
CAS RN: 50299-42-8
M. Wt: 338.98 g/mol
InChI Key: COESHZUDRKCEPA-SSDOTTSWSA-N
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Description

3,5-Dibromo-D-tyrosine is a derivative of the natural amino acid tyrosine . It is an antithyroid preparation formed by eosinophil peroxidase . It is also a dibrominated derivative of L-Tyrosine, one of the 22 proteinogenic amino acids used by cells to synthesize proteins .


Synthesis Analysis

Fmoc-3,5-dibromo-D-tyrosine is an Fmoc protected tyrosine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It is also used in the synthesis of a mononuclear complex Cu (L1) 2 ·CH 3 OH·H 2 O (L1: 3,5-dibromo-L-tyrosine) .


Molecular Structure Analysis

The molecular formula of 3,5-Dibromo-D-tyrosine is C9H9Br2NO3 . The molecular weight is 338.98 .


Chemical Reactions Analysis

3,5-Dibromo-L-tyrosine is a dibrominated derivative of L-Tyrosine . It is used in the synthesis of a mononuclear complex Cu (L1) 2 ·CH 3 OH·H 2 O (L1: 3,5-dibromo-L-tyrosine) .


Physical And Chemical Properties Analysis

3,5-Dibromo-D-tyrosine has a molecular weight of 338.98 . It is a solid at 20 degrees Celsius .

Scientific Research Applications

  • Inhibition of Thyroidal Iodotyrosine Deiodination : 3,5-Dibromo-L-tyrosine (DBT) has been identified as an effective inhibitor of deiodination of 3,5-diiodo-L-tyrosine (DIT) in both in vitro and in vivo studies. This inhibition suggests a potential role in regulating thyroid function and influencing metabolic processes associated with thyroid hormones (Green, 1968).

  • Method for Preparing 3,5-Dibromo-L-tyrosine : A study provided an efficient method for synthesizing 3,5-Dibromo-L-tyrosine. This method is significant for producing gram quantities of the compound, which is essential for further research and potential pharmaceutical applications (Phillips et al., 2013).

  • Neuroprotective Effects in Stroke and Seizures : 3,5-Dibromo-D-tyrosine showed beneficial effects in rat models of stroke and epileptic seizures. It improved neurological function, reduced infarct volume in the brain, and suppressed seizure activity, indicating its potential as a novel therapeutic agent for these conditions (Cao et al., 2011).

  • Synthesis of Derivatives : Research on the direct synthesis of 3,5‐Dibromo‐O‐methyl‐L‐tyrosine provided insights into the chemical properties and potential applications of derivatives of 3,5-Dibromo-D-tyrosine in various biochemical and pharmacological contexts (Stewart et al., 2004).

  • Role in Tyrosine Phosphorylation : The compound was studied in the context of its inhibitory effects on mammalian DNA topoisomerase II, highlighting its potential in cancer research and the development of anticancer agents (Markovits et al., 1989).

  • Biomarker in Respiratory Tract Exposure : 3,5-Dichlorotyrosine, a related compound, was identified as a biomarker for assessing respiratory tract exposure to chlorine gas, indicating the relevance of halogenated tyrosines in environmental and occupational health studies (Sochaski et al., 2008).

properties

IUPAC Name

(2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COESHZUDRKCEPA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350900
Record name 3,5-Dibromo-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-D-tyrosine

CAS RN

50299-42-8
Record name 3,5-Dibromo-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-D-tyrosine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
W Cao, A Glushakov, HP Shah, AP Mecca, C Sumners… - Amino acids, 2011 - Springer
The effects of the halogenated aromatic amino acid 3,5-dibromo-d-tyrosine (3,5-DBr-d-Tyr) were studied in rat models of stroke and epileptic seizures caused by middle cerebral artery …
Number of citations: 3 link.springer.com
AE Martynyuk, CN Seubert, V Yarotskyy… - Recent Patents on …, 2006 - ingentaconnect.com
Glutamate, the major excitatory neurotransmitter, is critical for normal brain development and function. Both extremes of glutamate receptor activity are detrimental for the brain. …
Number of citations: 6 www.ingentaconnect.com
K Rudolf, W Eberlein, W Engel, H Pieper… - Journal of medicinal …, 2005 - ACS Publications
Although the triptans have greatly improved the acute treatment of migraine headache, there are yet many shortcomings. Therefore, new strategies for the treatment of migraine are …
Number of citations: 97 pubs.acs.org
F Vaslow, DG Doherty - Journal of the American Chemical Society, 1953 - ACS Publications
Results As in the previous paper, 31% protein and< 10-4 M substrate solutions were used. The results ob-tained are plotted in Figs. 1, 2 as the ratio of bound to unbound compound as …
Number of citations: 56 pubs.acs.org
C Liu, JB Thomas, L Brieaddy, B Berrang, FI Carroll - Synthesis, 2008 - thieme-connect.com
An improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid is described wherein a modified Pictet-Spengler reaction was …
Number of citations: 11 www.thieme-connect.com
SA Habay, JM Miller, MM Bowler, R Manchak… - Tetrahedron …, 2018 - Elsevier
Olcegepant is one of the most potent and selective small molecule CGRP antagonists for the treatment of migraine headaches. Herein, we describe a new and efficient synthesis of the …
Number of citations: 3 www.sciencedirect.com
SJ Bucknell, MA Ator, AJH Brown, J Brown… - Journal of Medicinal …, 2020 - ACS Publications
Structure-based drug design enabled the discovery of 8, HTL22562, a calcitonin gene-related peptide (CGRP) receptor antagonist. The structure of 8 complexed with the CGRP …
Number of citations: 15 pubs.acs.org
S Kotha, D Deodhar, P Khedkar - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine (Phe). The Tic unit has been identified as a core structural element present in several …
Number of citations: 38 pubs.rsc.org
AV Glushakov, DM Dennis, TE Morey, C Sumners… - Molecular …, 2002 - nature.com
Hippocampal N-methyl-D-aspartate receptors (NMDARs) are thought to be involved in the regulation of memory formation and learning. Investigation of NMDAR function during …
Number of citations: 81 www.nature.com
A Recober, AF Russo - IDrugs, 2007 - researchgate.net
Olcegepant is the first potent and selective non-peptide antagonist of the calcitonin gene-related peptide 1 (CGRP1) receptor, a key modulator in neurogenic inflammatory pain. Under …
Number of citations: 43 www.researchgate.net

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